Ethyl 2,4,5-trifluoro-3-hydroxybenzoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Topology
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2,4,5-trifluoro-3-hydroxybenzoate, which precisely describes the substitution pattern on the benzene ring and the ester functionality. The Chemical Abstracts Service registry number 128426-84-6 uniquely identifies this molecular entity in chemical databases worldwide. The molecular formula C₉H₇F₃O₃ indicates the presence of nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 220.14 to 220.15 daltons depending on the source precision.
The molecular topology reveals a benzene ring bearing three fluorine substituents at positions 2, 4, and 5, with a hydroxyl group positioned at carbon 3, and an ethyl ester functionality attached to the carboxyl group at position 1. The International Chemical Identifier string 1S/C9H7F3O3/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3,13H,2H2,1H3 provides a complete description of the molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key JYEZWXDCOOQHTP-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure for database searching and identification purposes.
The canonical Simplified Molecular Input Line Entry System representation CCOC(=O)C1=CC(=C(C(=C1F)O)F)F describes the molecular structure in a linear notation format that captures the connectivity and substitution pattern. This systematic approach to nomenclature ensures unambiguous identification of the compound across different research contexts and facilitates accurate communication of structural information in scientific literature.
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
ethyl 2,4,5-trifluoro-3-hydroxybenzoate |
InChI |
InChI=1S/C9H7F3O3/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3,13H,2H2,1H3 |
InChI Key |
JYEZWXDCOOQHTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Hydroxyl Groups
Ethyl 2,4-Dihydroxybenzoate ()
- Structure : Features hydroxyl groups at positions 2 and 4 instead of fluorine atoms.
- Properties: Higher acidity due to dual hydroxyl groups (pKa ~2–3 for phenolic OH groups). Increased hydrogen bonding capacity, enhancing solubility in polar solvents. Reduced lipophilicity compared to the fluorinated analog.
- Applications : Used in synthetic intermediates for dyes and pharmaceuticals.
Ethyl 2,4,5-Trifluoro-3-Hydroxybenzoate
- Properties: Fluorine atoms at 2, 4, and 5 positions increase electronegativity, stabilizing the aromatic ring via inductive effects. Enhanced metabolic stability and membrane permeability due to fluorine’s lipophilic character.
Key Difference : Fluorination in the target compound reduces polarity compared to hydroxyl-rich analogs, favoring applications requiring tissue penetration or prolonged half-life .
Functional Group Variations: Ester vs. Ketone
Ethyl 2,4,5-Trifluorobenzoylacetate ()
- Structure : Contains a ketone (3-oxo group) adjacent to the aromatic ring, unlike the hydroxyl group in the target compound.
- Properties :
- The ketone enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions).
- Reduced hydrogen bonding capacity compared to the hydroxyl-containing analog.
- Applications : Likely used as a precursor in fluorinated drug synthesis (e.g., protease inhibitors).
This compound
- Properties :
- The hydroxyl group allows for conjugation reactions (e.g., glycosylation or sulfation) in drug metabolism.
- Lower reactivity toward nucleophiles compared to the ketone analog.
Key Difference : The hydroxyl group broadens metabolic pathways, while the ketone in benzoylacetate derivatives favors synthetic versatility .
Substituent Position and Bioactivity
Ethyl 3-Hydroxy-3-Methylbutanoate ()
- Structure: Aliphatic ester with a hydroxyl and methyl group on a butanoate chain.
- Properties :
- High volatility and fruity aroma, making it relevant in flavor chemistry.
- Minimal aromatic interactions, limiting use in target-specific drug design.
Comparison : The aromatic fluorination in this compound provides stronger π-π stacking and van der Waals interactions, critical for binding to biological targets like enzymes or receptors .
Research Implications and Gaps
While the provided evidence highlights structural analogs, specific data (e.g., melting points, bioactivity) for this compound are absent. Further studies should focus on:
- Synthetic Optimization : Leveraging fluorination patterns to enhance bioavailability.
- Comparative Bioassays : Testing against pesticides () or pharmaceuticals to validate theoretical advantages.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Ethyl 2,4,5-trifluoro-3-hydroxybenzoate with high regioselectivity?
- Methodological Answer : Optimize reaction conditions using fluorinated precursors and protective group chemistry. For example, employ ortho-directing groups to control substitution patterns during electrophilic aromatic substitution. Use anhydrous solvents (e.g., THF or DCM) and low temperatures to minimize hydrolysis of the ester group. Monitor reaction progress via TLC or HPLC, and validate purity using NMR to confirm trifluorinated regiochemistry.
Q. How can X-ray crystallography using SHELX software validate the molecular structure of this compound?
- Methodological Answer : Crystallize the compound via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a single-crystal X-ray diffractometer. Refine the structure with SHELXL, leveraging its robust algorithms for handling heavy atoms (fluorine) and hydrogen-bonding networks . Address potential twinning or disorder using SHELXPRO for macromolecular refinement. Publish CIF files with the Cambridge Structural Database (CSD) for peer validation.
Q. Which spectroscopic techniques are most effective for characterizing the substituent arrangement in this compound?
- Methodological Answer :
- NMR : Use , , and NMR to assign chemical shifts. The hydroxy proton () will appear as a broad singlet in NMR, while NMR resolves distinct peaks for 2-, 4-, and 5-fluorine atoms.
- IR : Confirm the ester carbonyl (1720 cm) and phenolic (3200 cm) stretches.
- MS : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 246.0432).
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing fluorine substituents in polyhalogenated benzoates?
- Methodological Answer : Discrepancies often arise from scalar coupling () and solvent effects. Use 2D - COSY or NOESY to map coupling networks. For ambiguous peaks, compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA). If overlapping signals persist, employ dynamic NMR techniques at variable temperatures to decouple exchange-broadened resonances.
Q. What computational approaches predict the reactivity of the hydroxy group in this compound under varying pH conditions?
- Methodological Answer : Perform quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model deprotonation energies and pKa values. Use molecular dynamics (MD) simulations to assess solvation effects. Validate predictions experimentally via UV-Vis titration or NMR pH-dependent studies. Compare results with analogous compounds like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2) to identify electronic trends .
Q. How can researchers design stability studies for this compound under oxidative or hydrolytic conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor ester hydrolysis via HPLC-MS and quantify degradation products (e.g., 2,4,5-trifluoro-3-hydroxybenzoic acid).
- Oxidative Stability : Expose the compound to HO or radical initiators (e.g., AIBN). Use ESR spectroscopy to detect radical intermediates. Cross-reference with stability data from structurally similar aldehydes (e.g., 2,3,4-trihydroxybenzaldehyde) to infer degradation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer : Reconcile discrepancies by verifying sample purity (≥95% via HPLC) and crystallinity. If X-ray data suggests a different conformation than NMR (e.g., rotameric forms), perform variable-temperature NMR or analyze crystal packing forces. For SHELX-refined structures, check for overfitting using R-factor convergence plots . Cross-validate with powder XRD to rule out polymorphism.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
